

An In-depth Technical Guide to Mal-NH-PEG16-CH₂CH₂COOPFP Ester

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Compound of Interest

Compound Name: Mal-NH-PEG16-CH₂CH₂COOPFP ester

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Introduction

Mal-NH-PEG16-CH₂CH₂COOPFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation and drug development. This reagent is particularly valuable for its ability to covalently link amine-containing and sulfhydryl-containing molecules with a high degree of specificity and efficiency. Its structure incorporates a maleimide group, a 16-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functional groups makes it a versatile tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).^{[1][2][3][4]} The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[5][6]} This guide provides a comprehensive overview of the technical details of **Mal-NH-PEG16-CH₂CH₂COOPFP ester**, including its properties, experimental protocols, and applications.

Core Properties and Data

Mal-NH-PEG16-CH₂CH₂COOPFP ester is a moisture-sensitive reagent that should be stored at -20°C with a desiccant.^{[7][8]} For use, it is typically dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to an aqueous reaction buffer.^{[7][8]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C48H75F5N2O21	[2][9]
Molecular Weight	1111.1 g/mol	[2]
Purity	≥ 95%	[9]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF	[7][8]

Reactive Group Properties and Reaction Conditions

Reactive Group	Target Moiety	Product	Optimal pH	Key Characteristics
Pentafluorophenyl (PFP) Ester	Primary and Secondary Amines (-NH ₂)	Stable Amide Bond	7.2 - 9.0	More resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to potentially higher reaction efficiencies.[7][10]
Maleimide	Sulfhydryls (-SH)	Stable Thioether Bond	6.5 - 7.5	Highly specific reaction with thiols. At pH > 7.5, reactivity with amines can occur, and the maleimide group can undergo hydrolysis.[8]

Experimental Protocols

The use of **Mal-NH-PEG16-CH₂CH₂COOPFP ester** typically follows a two-step conjugation strategy to ensure specificity. First, the PFP ester is reacted with an amine-containing molecule, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.

General Two-Step Protein Crosslinking Protocol

This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

- **Mal-NH-PEG16-CH₂CH₂COOPFP ester**
- Protein-NH₂
- Protein-SH
- Anhydrous DMSO or DMF
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
- Desalting column

Procedure:

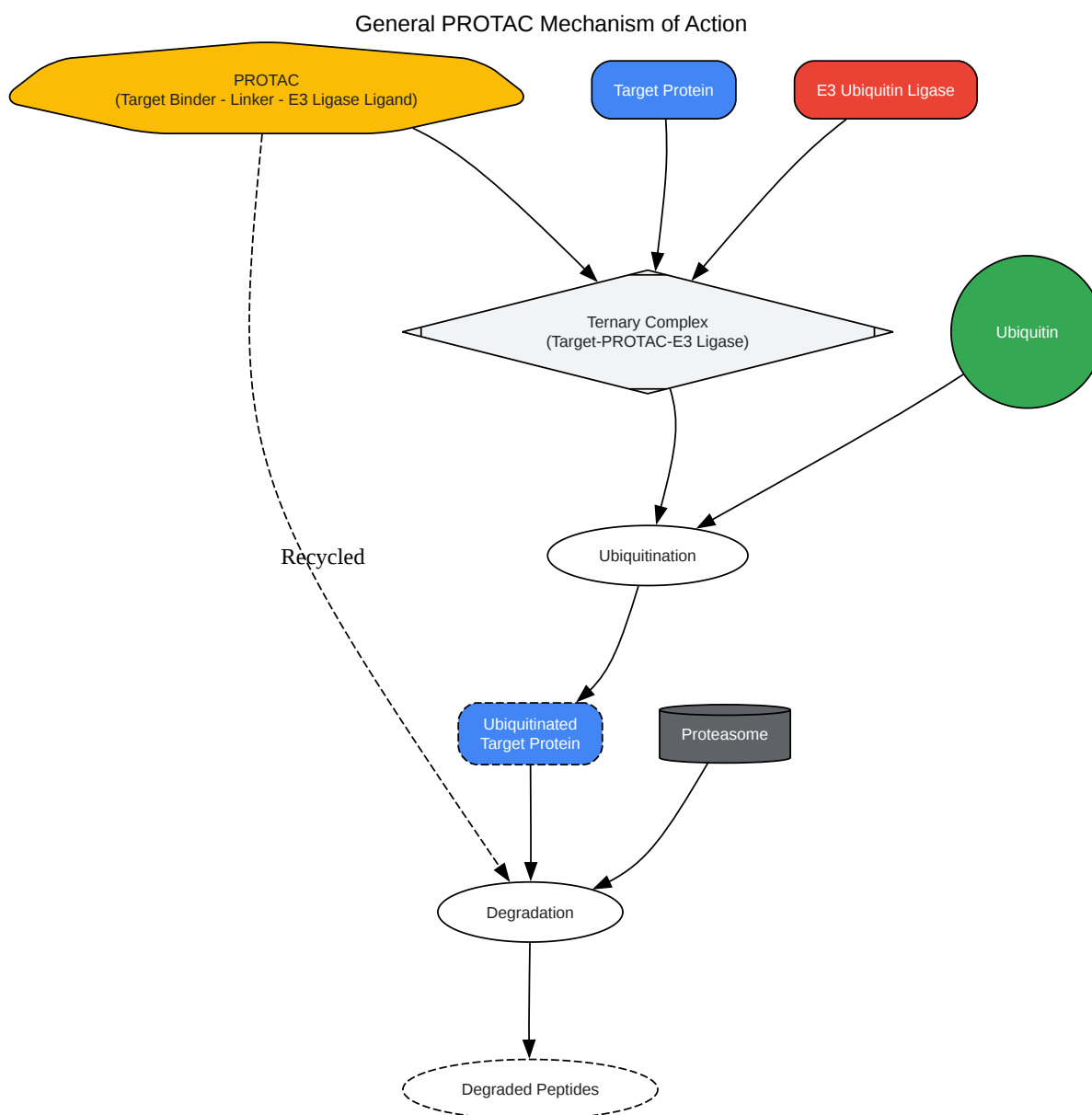
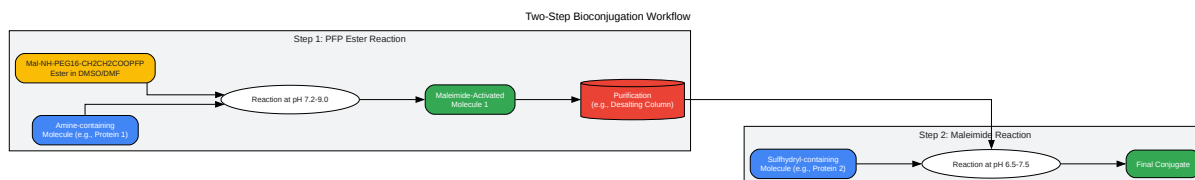
- Preparation of Protein-NH₂: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
- Preparation of the Crosslinker Solution: Immediately before use, dissolve the **Mal-NH-PEG16-CH₂CH₂COOPFP ester** in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

- **Reaction with Protein-NH₂:** Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10%.
- **Incubation:** Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
- **Purification:** Remove the excess crosslinker using a desalting column equilibrated with the conjugation buffer.
- **Reaction with Protein-SH:** Combine the purified, maleimide-activated Protein-NH₂ with the sulfhydryl-containing protein (Protein-SH).
- **Final Incubation:** Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
- **Final Product:** The final conjugate can be purified by size-exclusion chromatography if necessary.

Visualization of Key Processes

Two-Step Bioconjugation Workflow

The following diagram illustrates the sequential workflow for a typical two-step bioconjugation reaction using **Mal-NH-PEG16-CH₂CH₂COOPFP ester**.



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